molecular formula C12H15NO2 B1345126 4'-Morpholinoacetophenone CAS No. 39910-98-0

4'-Morpholinoacetophenone

Cat. No.: B1345126
CAS No.: 39910-98-0
M. Wt: 205.25 g/mol
InChI Key: AKQWEDMTPCAESO-UHFFFAOYSA-N
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Description

4’-Morpholinoacetophenone is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol . It is characterized by the presence of a morpholine ring attached to the para position of an acetophenone moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Morpholinoacetophenone can be synthesized through several methods. One common approach involves the reaction of 4’-chloroacetophenone with morpholine in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures . Another method involves the use of 4’-bromoacetophenone as the starting material, which undergoes nucleophilic substitution with morpholine under similar conditions .

Industrial Production Methods

Industrial production of 4’-Morpholinoacetophenone often employs large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4’-Morpholinoacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4’-Morpholinoacetophenone involves its participation in nucleophilic substitution reactions. The morpholine group acts as a nucleophile, facilitating the formation of new bonds. This compound’s ability to undergo selective functionalization at the para position of the phenyl ring makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Morpholinoacetophenone is unique due to the presence of the morpholine ring, which imparts distinct chemical reactivity and biological activity compared to other acetophenone derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(4-morpholin-4-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-10(14)11-2-4-12(5-3-11)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQWEDMTPCAESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192967
Record name Acetophenone, 4'-morpholino-
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Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39910-98-0
Record name 4′-Morpholinoacetophenone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Morpholinoacetophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone, 4'-morpholino-
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Record name 4-morpholinoacetophenone
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Record name 4-MORPHOLINOACETOPHENONE
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Synthesis routes and methods I

Procedure details

According to General Procedure B, a mixture of 4-chloroacetophenone (65 μL, 0.50 mmol), morpholine (52 μL, 0.60 mmol), NaOt-Bu (67 mg, 0.70 mmol), Pd2(dba)3.CHCl3 (10 mg, 0.01 mmol) and 12f (8 mg, 0.02 mmol) in PhMe (2.5 mL) was heated, cooled and filtered. Evaporation of the solvent under reduced pressure and column chromatography of the pre-adsorbed crude material (83:2:15 to 78:2:20 hexane/Et3N/EtOAc, silica gel) gave 52b (76 mg, 74%) as a pale yellow solid. 1H NMR (300 MHz, CDCl3) δ 7.90 (d, 2H, J=9.0 Hz), 6.87 (d, 2H, J=9.0 Hz), 3.86 (t, 4H, J=4.8 Hz), 3.31 (t, 4H, J=5.1 Hz), 2.53 (s, 3H); 13C NMR (75.5 MHz, CDCl3) 196.4, 154.2, 130.3, 128.1, 113.2, 66.5, 47.5, 26.1.
Quantity
65 μL
Type
reactant
Reaction Step One
Quantity
52 μL
Type
reactant
Reaction Step One
Quantity
67 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
10 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mg
Type
catalyst
Reaction Step Two
Name
Yield
74%

Synthesis routes and methods II

Procedure details

A mixture of morpholine (3.2 g, 37 mmol) and 1-(4-fluorophenyl) ethanone (1.5 g, 11 mmol) is heated at 120° C. The conversion of the 1-(4-fluorophenyl) ethanone is complete after 10 hours. Water (10 ml) is than added into the reaction mixture. The precipitate is filtered off, washed with water and dried under vacuum (30° C.) to give 2.1 g of the title-compound. Yield: 93%; m.p. 95-96° C.; MS 205 (100, M+); H1 NMR (CDCl3): δ 7.99 (d, 2H), 6.86 (d, 2H), 3.86 (t, 4H), 3.30 (t, 4H), 2.53 (s, 3H); C13 NMR (CDCl3): δ 196.76, 154.43, 130.55, 128.36, 113.48, 101.16, 66.7, 47.73, 26.37.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary biological activities of 4'-Morpholinoacetophenone?

A1: this compound and its derivatives have shown promising anti-inflammatory and anti-allergic properties. Studies have demonstrated their ability to inhibit histamine-induced vascular permeability [], reduce carrageenan-induced paw edema [], and suppress the anaphylactic reaction to ovalbumin in mice [].

Q2: How does this compound exert its anti-inflammatory effects?

A2: Research suggests that this compound acts, at least partially, by inhibiting cyclooxygenase-1 (COX-1) activity [, ]. This enzyme plays a key role in the production of prostaglandins, which are mediators of inflammation. Interestingly, O-acylation of the oxime group in this compound appears to decrease its inhibitory effect on COX-1 [].

Q3: Are there any studies on this compound's potential as a monoamine oxidase-B (MAO-B) inhibitor?

A3: Yes, a study investigated a derivative of this compound, namely 1-[4-(morpholin-4-yl)phenyl]-5-phenylpenta-2,4-dien-1-one (MO10), for its MAO-B inhibitory activity [, ]. MO10 demonstrated potent and selective inhibition of MAO-B, with an IC50 value comparable to the reference drug lazabemide [, ].

Q4: What is the mechanism of action for MO10's MAO-B inhibitory activity?

A4: Kinetic studies have shown that MO10 acts as a competitive inhibitor of MAO-B [, ]. Molecular docking simulations suggest that MO10 interacts with the active site of MAO-B, specifically within the aromatic cage formed by tyrosine residues (Y435, Y398) and the flavin adenine dinucleotide (FAD) cofactor [, ].

Q5: What is the structural characterization of this compound?

A5: While specific spectroscopic data isn't provided in the abstracts, this compound can be characterized using techniques like FT-IR, 1H NMR, and 13C NMR [, ]. Its molecular formula is C12H15NO2, and its molecular weight is 205.25 g/mol.

Q6: How does the structure of this compound relate to its biological activity?

A6: Structural modifications to this compound, such as O-acylation or the introduction of extended conjugation as in MO10, can significantly impact its biological activity, potency, and selectivity towards specific targets like COX-1 or MAO-B [, , ].

Q7: Has this compound been investigated for its metal-chelating properties?

A7: Yes, research indicates that this compound can act as a ligand in the formation of metal complexes. Studies have explored its interactions with cadmium ions (Cd2+) [] and its ability to form complexes with copper (II) and nickel (II) ions [].

Q8: What analytical methods have been employed to study this compound and its derivatives?

A8: Researchers have utilized various analytical techniques, including cyclic voltammetry to investigate interfacial complexation with metals [], spectroscopic methods like FT-IR and NMR for structural characterization [, , ], and molecular docking simulations to understand interactions with enzyme active sites [, ].

Q9: Are there any known concerns regarding the toxicity of this compound?

A9: While one study showed that the MO10 derivative displayed low toxicity in VERO cells [], more comprehensive toxicological data for this compound and its derivatives are needed to fully evaluate their safety profile.

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